

Inter-Laboratory Comparison of Cyclopenthiazide Quantification Using Cyclopenthiazide-d9 Internal Standard

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Compound of Interest		
Compound Name:	Cyclopenthiazide-d9	
Cat. No.:	B15145094	Get Quote

This guide presents a comparative analysis of analytical methods for the quantification of Cyclopenthiazide, utilizing **Cyclopenthiazide-d9** as an internal standard. The objective of this inter-laboratory study is to assess the reproducibility, accuracy, and precision of a standardized analytical protocol across different laboratory settings. The data and methodologies provided herein are intended to guide researchers, scientists, and drug development professionals in the implementation and validation of similar analytical techniques.

Experimental Protocols

A standardized protocol for the analysis of Cyclopenthiazide in a biological matrix (human plasma) was distributed to three participating laboratories. Each laboratory was provided with a stock solution of Cyclopenthiazide, the internal standard (**Cyclopenthiazide-d9**), and quality control (QC) samples at low, medium, and high concentrations.

- 1. Sample Preparation: Solid-Phase Extraction (SPE)
- Sample Pre-treatment: 200 μL of plasma sample was spiked with 20 μL of
 Cyclopenthiazide-d9 internal standard solution (500 ng/mL in methanol). The sample was
 then vortex-mixed for 30 seconds.
- SPE Cartridge Conditioning: A C18 SPE cartridge was conditioned with 1 mL of methanol followed by 1 mL of deionized water.



- Sample Loading: The pre-treated plasma sample was loaded onto the conditioned SPE cartridge.
- Washing: The cartridge was washed with 1 mL of 10% methanol in water.
- Elution: The analyte and internal standard were eluted with 1 mL of methanol.
- Evaporation and Reconstitution: The eluate was evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue was reconstituted in 100 μL of the mobile phase.
- 2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
- Chromatographic Column: C18 column (e.g., 2.1 x 50 mm, 1.8 μm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile
 (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.
- Mass Spectrometry: Electrospray ionization (ESI) in positive mode.
- MRM Transitions:
 - Cyclopenthiazide: Precursor ion > Product ion (specific m/z to be determined based on the molecule)
 - Cyclopenthiazide-d9: Precursor ion > Product ion (specific m/z to be determined based on the molecule)

Data Presentation

The following tables summarize the quantitative data from the three participating laboratories.



Table 1: Calibration Curve Linearity

Laboratory	Calibration Range (ng/mL)	R² Value
Laboratory A	1 - 1000	0.9985
Laboratory B	1 - 1000	0.9991
Laboratory C	1 - 1000	0.9979

Table 2: Accuracy and Precision of Quality Control Samples

Laboratory	QC Level	Nominal Conc. (ng/mL)	Mean Measured Conc. (ng/mL)	Accuracy (%)	Precision (%CV)
Laboratory A	Low	5	4.85	97.0	5.2
Medium	50	51.2	102.4	4.1	
High	500	490.5	98.1	3.5	
Laboratory B	Low	5	5.05	101.0	4.5
Medium	50	48.9	97.8	3.8	_
High	500	505.2	101.0	2.9	
Laboratory C	Low	5	5.15	103.0	6.1
Medium	50	52.1	104.2	5.5	
High	500	485.0	97.0	4.8	

Table 3: Lower Limit of Quantification (LLOQ)

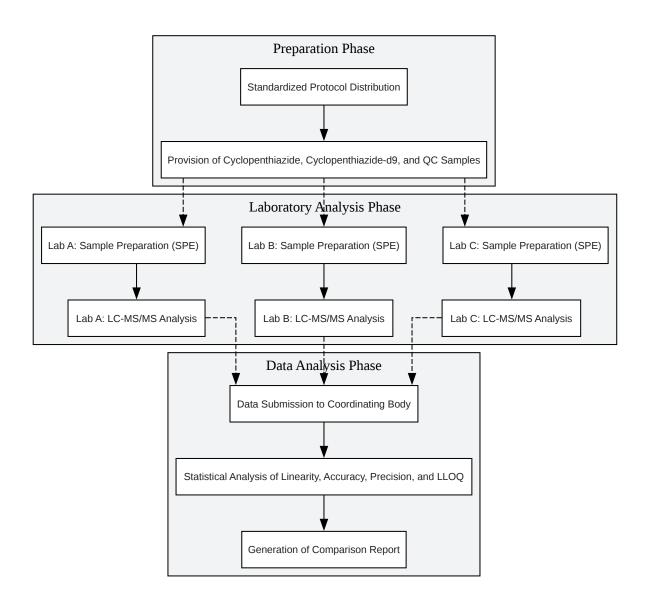


Laboratory	LLOQ (ng/mL)	Accuracy at LLOQ (%)	Precision at LLOQ (%CV)
Laboratory A	1	95.5	8.7
Laboratory B	1	102.3	7.5
Laboratory C	1	105.0	9.8

Mandatory Visualization

The following diagram illustrates the experimental workflow for the inter-laboratory comparison study.





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Caption: Workflow for the Inter-laboratory Comparison Study.

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